molecular formula C11H16O2Si B12560651 Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- CAS No. 171868-02-3

Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)-

Cat. No.: B12560651
CAS No.: 171868-02-3
M. Wt: 208.33 g/mol
InChI Key: UBUYRKZOHOVEIP-QWRGUYRKSA-N
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Description

Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is a chemical compound known for its unique structure and properties. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in many chemical reactions and applications. This compound is often used in various scientific research fields due to its reactivity and versatility.

Preparation Methods

The synthesis of Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- typically involves asymmetric epoxidation of (E)-3-trialkylsilyl-2-propen-1-ols. This reaction proceeds with high enantioselectivity, producing the desired epoxides. The reaction conditions are mild, ensuring complete chirality transfer . Industrial production methods may involve the use of organometallic nucleophiles added to aldehydes at very low temperatures, leading to the selective preparation of the corresponding alcohols in good yields .

Chemical Reactions Analysis

Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as peroxides or oxygen.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols .

Scientific Research Applications

Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of chemical reactions. This selectivity is crucial in many applications, particularly in the synthesis of pharmaceuticals where the chirality of a molecule can affect its biological activity.

Comparison with Similar Compounds

Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- can be compared with other similar compounds such as:

    Oxiranemethanol, 3-methyl-, (2S,3S)-: This compound has a similar structure but with a methyl group instead of a dimethylphenylsilyl group.

    Oxiranemethanol, 3-(trimethylsilyl)-, (2S,3S)-: This compound features a trimethylsilyl group, which can influence its reactivity and applications.

The uniqueness of Oxiranemethanol, 3-(dimethylphenylsilyl)-, (2S,3S)- lies in its specific substituents, which can affect its chemical behavior and suitability for different applications.

Properties

CAS No.

171868-02-3

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

[(2S,3S)-3-[dimethyl(phenyl)silyl]oxiran-2-yl]methanol

InChI

InChI=1S/C11H16O2Si/c1-14(2,11-10(8-12)13-11)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3/t10-,11-/m0/s1

InChI Key

UBUYRKZOHOVEIP-QWRGUYRKSA-N

Isomeric SMILES

C[Si](C)([C@H]1[C@@H](O1)CO)C2=CC=CC=C2

Canonical SMILES

C[Si](C)(C1C(O1)CO)C2=CC=CC=C2

Origin of Product

United States

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